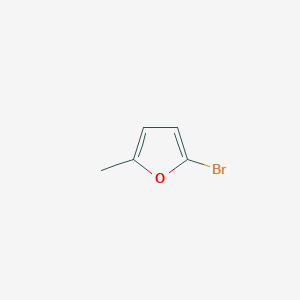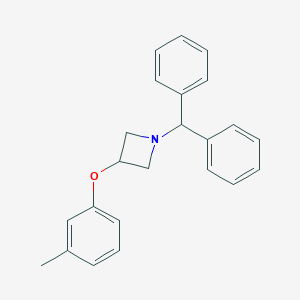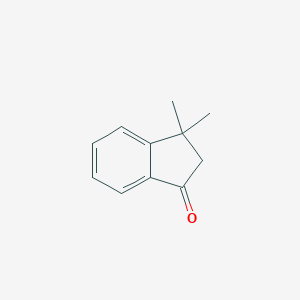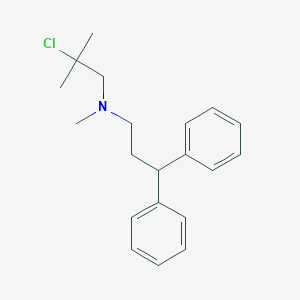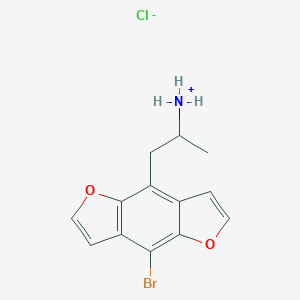
シクロスルファムロン
概要
説明
Cyclosulfamuron is a herbicide belonging to the sulfonylurea class, which has been developed to control broadleaf and perennial weeds in rice fields. It is a relatively new compound that offers effective weed management, contributing to stable crop production and labor savings. Despite its efficacy, cyclosulfamuron has been noted to have a minor disadvantage of inhibiting rice plant growth, particularly in the early stages of development. This aspect necessitates a careful balance between weed control and minimizing the suppression of rice growth .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of cyclosulfamuron, they do mention the synthesis of related compounds. For instance, the synthesis of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) is detailed, starting from 2-nitrobenzenesulfonamide and but-2-yne-1,4-diol through Mitsunobu and Nicholas reactions. This process is relevant as it involves the manipulation of sulfonylurea structures, which could be analogous to the synthesis pathways of cyclosulfamuron .
Molecular Structure Analysis
The molecular structure of cyclosulfamuron is not explicitly discussed in the provided papers. However, the structure-reactivity relationship of similar compounds, such as ABSACN, is influenced by transannular hydrogen bonds between amino and sulfonyl groups. This suggests that the molecular structure of cyclosulfamuron, likely containing similar functional groups, could also exhibit specific reactivity patterns due to intramolecular interactions .
Chemical Reactions Analysis
Cyclosulfamuron's mode of action involves the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. The inhibition of ALS leads to the suppression of weed growth, as demonstrated in studies evaluating its effects on rice cultivars. The specificity of cyclosulfamuron's interaction with ALS is a key aspect of its chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclosulfamuron are not detailed in the provided papers. However, the general properties of sulfonylurea herbicides include high activity, low toxicity, high selectivity, and non-persistence in the environment. These attributes are important for the practical application of cyclosulfamuron in agricultural settings, ensuring effective weed control without significant environmental pollution or harm .
Relevant Case Studies
Case studies have shown that cyclosulfamuron can be safely applied to rice cultivars at specific concentrations and timings post-transplanting. For instance, applications of 0.45 and 0.60 kg/ha were effective in controlling a range of weeds without harming the rice plants. The studies conducted by various agricultural research stations have demonstrated the herbicide's efficacy against weeds like Cyperus difformis, Monochoria vaginalis, and others, while noting its reduced efficacy against Echinochloa crus-galli .
科学的研究の応用
シクロスルファムロン:科学研究アプリケーションの包括的な分析
穀物および米の除草剤: シクロスルファムロンは、主に穀物および米の栽培における除草剤として使用されます。さまざまな一年生および多年生の広葉雑草、ならびにカヤツリグサ科の雑草を効果的に防除します。 この化合物は、前処理または後処理で適用でき、後処理での適用には、補助剤の使用が推奨されます .
水への溶解度と揮発性の低さ: シクロスルファムロンの化学的特性には、水への溶解度と揮発性の低さが含まれます。 これは、土壌系での移動性が低いことを示しており、地下水への浸透は期待されない .
土壌残留性: シクロスルファムロンは、一般的に土壌系では残留性がありません。これは、土壌中で長期間にわたって活性状態を維持しないことを意味します。 この特性は、長期的な環境への影響のリスクを軽減するため、農業慣行において有益です .
哺乳動物に対する毒性: この化合物は、哺乳動物に対する毒性が低く、非標的生物が存在する可能性のある環境での使用をより安全なものにします .
生物濃縮の可能性: 毒性が低いにもかかわらず、シクロスルファムロンは生物濃縮の可能性が高いです。 この特性により、食物連鎖への蓄積を防ぐために、慎重な管理が必要です .
結晶構造解析: シクロスルファムロンの結晶構造に関する研究は、分子レベルでの化学的挙動と、他の物質との潜在的な相互作用に関する洞察を提供します .
適用時期と作物への安全性: シクロスルファムロンの適用時期は、その効果と作物への安全性の点で重要です。 米の移植後、特定の間隔で適用することで、作物に被害を与えることなく、雑草を最大限に防除できます .
補助剤との使用: 特に後処理での適用において、効果を高めるために、作物油や非イオン性界面活性剤などの補助剤の使用が推奨されます .
Safety and Hazards
Cyclosulfamuron can cause serious eye irritation and is very toxic to aquatic life . It’s advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
Relevant Papers There are a few papers that discuss Cyclosulfamuron. One paper discusses the crystal structure of Cyclosulfamuron . Another paper discusses the high-performance liquid chromatographic determination of Cyclosulfamuron residues in soil, water, rice grain, and straw .
作用機序
Target of Action
Cyclosulfamuron primarily targets the enzyme Acetolactate Synthase (ALS) , also known as Acetohydroxyacid Synthase (AHAS) . This enzyme is responsible for the synthesis of branched-chain amino acids such as valine, leucine, and isoleucine .
Mode of Action
Cyclosulfamuron acts as a potent inhibitor of ALS . By inhibiting this enzyme, it disrupts the synthesis of the branched-chain amino acids . This disruption subsequently leads to the cessation of protein synthesis, which in turn interferes with DNA synthesis and cell division .
Biochemical Pathways
The primary biochemical pathway affected by Cyclosulfamuron is the synthesis of branched-chain amino acids . The inhibition of ALS disrupts this pathway, leading to a deficiency of these essential amino acids. This deficiency then disrupts protein synthesis, DNA synthesis, and cell division .
Pharmacokinetics
Cyclosulfamuron has a low aqueous solubility and is volatile .
Result of Action
The disruption of protein synthesis and DNA synthesis caused by Cyclosulfamuron leads to the cessation of cell division . This cessation of cell division results in the death of the plant . Cyclosulfamuron is readily absorbed by plant roots and foliage and is translocated through the plant . Complete death of the plant may take several weeks, depending on environmental conditions .
Action Environment
Cyclosulfamuron is used as a herbicide in cereal and rice crops . Its action, efficacy, and stability can be influenced by environmental factors such as soil type, temperature, and moisture . For example, it has been shown to have greatest efficacy when applied post-emergence in the late spring . It can be used on transplanted and direct-seeded rice . In field trials, Cyclosulfamuron has shown good crop safety, although spring barley is less tolerant of post-emergence applications than pre-emergence applications .
特性
IUPAC Name |
1-[[2-(cyclopropanecarbonyl)phenyl]sulfamoyl]-3-(4,6-dimethoxypyrimidin-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O6S/c1-27-13-9-14(28-2)19-16(18-13)20-17(24)22-29(25,26)21-12-6-4-3-5-11(12)15(23)10-7-8-10/h3-6,9-10,21H,7-8H2,1-2H3,(H2,18,19,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSLKOLYLQSJPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)NC2=CC=CC=C2C(=O)C3CC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057966 | |
| Record name | Cyclosulfamuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136849-15-5 | |
| Record name | Cyclosulfamuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136849-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclosulfamuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136849155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclosulfamuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urea, N-[[[2-(cyclopropylcarbonyl)phenyl]amino]sulfonyl]-N'-(4,6-dimethoxy-2-pyrimidinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOSULFAMURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES7P65KBV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of cyclosulfamuron?
A1: Cyclosulfamuron is a pyrimidinylsulfonylurea herbicide that acts by inhibiting the enzyme acetolactate synthase (ALS) [, , , , ].
Q2: How does ALS inhibition affect plants?
A2: ALS is a key enzyme in the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine, which are essential for plant growth and development [, ]. Inhibiting ALS disrupts BCAA production, ultimately leading to plant death [, ].
Q3: What are the visible effects of cyclosulfamuron on susceptible plants?
A3: Cyclosulfamuron treatment causes growth inhibition in susceptible plants, particularly noticeable in root elongation, and ultimately leads to plant death [].
Q4: What is the molecular formula and weight of cyclosulfamuron?
A4: The molecular formula of cyclosulfamuron is C17H19N5O6S, and its molecular weight is 405.43 g/mol [].
Q5: What is the spatial arrangement of the chemical groups in cyclosulfamuron?
A5: X-ray crystallography studies reveal that cyclosulfamuron adopts a conformation where the central benzene ring is nearly perpendicular to both the cyclopropyl and pyrimidinyl rings [].
Q6: How does the structure of cyclosulfamuron contribute to its herbicidal activity?
A6: While specific SAR studies are not detailed in the provided papers, cyclosulfamuron's structure, containing a sulfonylurea bridge connecting a pyrimidine ring and a substituted phenyl ring, is characteristic of ALS-inhibiting herbicides [, ]. The cyclopropylcarbonyl group likely plays a role in its specific binding interactions with the ALS enzyme [].
Q7: Is cyclosulfamuron stable in different environmental conditions?
A7: Studies show that cyclosulfamuron degrades relatively quickly in both soil and water, indicating limited persistence in the environment []. This suggests susceptibility to degradation under certain environmental conditions.
Q8: What formulations of cyclosulfamuron are available?
A8: Cyclosulfamuron is formulated as an emulsifiable concentrate (EC), a suspension concentrate (SC), granules, and a spreading oil formulation [, , ].
Q9: Is there evidence of weed resistance to cyclosulfamuron?
A9: Yes, studies have identified resistant biotypes of various weed species, including Monochoria vaginalis, Cyperus difformis, Scirpus mucronatus, and Sagittaria pigmaea, that exhibit reduced susceptibility to cyclosulfamuron [, , , , , ].
Q10: What is the primary mechanism of resistance to cyclosulfamuron?
A10: The main resistance mechanism is attributed to mutations in the ALS enzyme, particularly at the Pro197 amino acid position [, ]. This alteration reduces the herbicide's binding affinity and inhibitory effect on ALS, leading to resistance.
Q11: Do resistant weeds exhibit cross-resistance to other herbicides?
A11: Yes, cross-resistance to other ALS-inhibiting herbicides, particularly sulfonylureas (SUs), has been widely observed in cyclosulfamuron-resistant biotypes [, , , , , , ].
Q12: Are there alternative herbicides to control resistant weeds?
A12: Research suggests that non-ALS inhibiting herbicides, such as oxadiazon, butachlor, pretilachlor, fentrazamide, pyrazolate, and thiobencarb, can effectively control cyclosulfamuron-resistant weeds [, , , , ]. Additionally, certain herbicide mixtures have shown efficacy against resistant biotypes [, ].
Q13: How are cyclosulfamuron residues measured in environmental and crop samples?
A14: High-performance liquid chromatography (HPLC) coupled with ultraviolet absorption detection is commonly employed to quantify cyclosulfamuron residues in various matrices, including soil, water, rice grain, and straw [, , ]. This method offers sensitivity and accuracy in determining trace amounts of cyclosulfamuron.
Q14: What extraction and cleanup procedures are employed in cyclosulfamuron residue analysis?
A15: Cyclosulfamuron is typically extracted from soil and rice samples using a combination of solvents like acetone, methanol, and aqueous Na2HPO4 []. Cleanup procedures often involve liquid-liquid partitioning, Florisil column chromatography, and solid-phase extraction (SPE) to remove interfering compounds [, ].
Q15: How persistent is cyclosulfamuron in the environment?
A16: Cyclosulfamuron exhibits relatively rapid dissipation in paddy soil and water []. Half-lives ranged from 14 to 30 days in soil and 10 days in water, indicating its limited persistence and suggesting a lower potential for long-term environmental accumulation compared to more persistent herbicides [].
Q16: Does cyclosulfamuron leach through the soil profile?
A17: Leaching studies demonstrate that cyclosulfamuron displays limited mobility in soil []. It primarily remains in the top soil layer and does not readily leach to deeper depths, minimizing potential groundwater contamination [].
Q17: What are the implications of cyclosulfamuron's dissipation and mobility on non-target organisms?
A18: The rapid dissipation and restricted mobility of cyclosulfamuron in paddy environments suggest a lower likelihood of significant residues being transported to non-target areas []. This reduces the potential risk of exposure and adverse effects on non-target organisms compared to herbicides with higher persistence and mobility.
Q18: Are there alternative herbicides for rice production that provide similar weed control efficacy as cyclosulfamuron?
A19: Research suggests several alternative herbicides and herbicide mixtures can effectively control the same weed spectrum as cyclosulfamuron in rice production [, , , , , , , , ]. Some examples include oxadiazon, butachlor, pretilachlor, fentrazamide, pyrazolate, thiobencarb, and various SU herbicide-based mixtures.
Q19: When was cyclosulfamuron introduced as a herbicide?
A20: While a specific introduction date isn't provided in the papers, cyclosulfamuron is described as a "relatively new compound" in a study from 2002, suggesting it emerged as a herbicide in the late 1990s or early 2000s [].
Q20: How has research on cyclosulfamuron resistance contributed to a broader understanding of herbicide resistance mechanisms?
A21: Studies on cyclosulfamuron resistance have advanced our understanding of how ALS enzyme mutations, particularly at specific amino acid positions, contribute to herbicide resistance in weeds [, , , , , , , ]. These findings have implications for developing strategies to manage herbicide resistance in general and for designing new herbicides less prone to resistance development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

